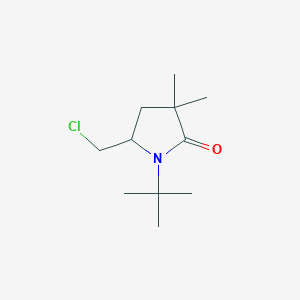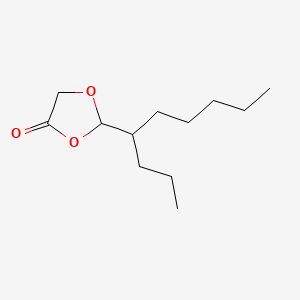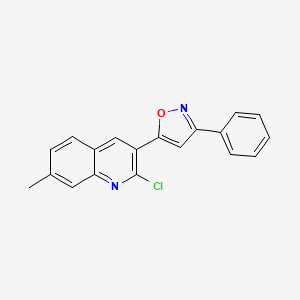![molecular formula C20H32N2 B12597332 N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627520-35-8](/img/structure/B12597332.png)
N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl group, a phenylbutyl group, and an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the cyclohexenyl and phenylbutyl intermediates. These intermediates are then coupled with ethane-1,2-diamine under specific reaction conditions. Common reagents used in the synthesis include cyclohexenone, phenylbutyl bromide, and ethane-1,2-diamine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N’-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N’-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N’-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
627520-35-8 |
|---|---|
Formule moléculaire |
C20H32N2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H32N2/c1-3-9-19(10-4-1)13-7-8-15-21-17-18-22-16-14-20-11-5-2-6-12-20/h1,3-4,9-11,21-22H,2,5-8,12-18H2 |
Clé InChI |
ANAMRHRXPIXHEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCNCCNCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)
